molecular formula C13H12ClN B7906030 3-(3-Chlorophenyl)-5-methylaniline

3-(3-Chlorophenyl)-5-methylaniline

Cat. No.: B7906030
M. Wt: 217.69 g/mol
InChI Key: ITLFKSJQHVYFRZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-methylaniline is an organic compound with the molecular formula C13H12ClN and a molecular weight of 217.69 g/mol . This aniline derivative serves as a versatile chemical building block and key intermediate in organic synthesis and medicinal chemistry research. Compounds featuring chlorophenyl and methylaniline motifs are of significant research interest for the synthesis of Schiff base ligands, which are easily formed via condensation reactions with aldehydes and ketones . Schiff bases are a prominent class of molecules in drug discovery and materials science due to their wide range of potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Furthermore, the chlorophenyl group is a common pharmacophore found in numerous pharmaceuticals and agrochemicals, as the introduction of chlorine can favorably alter a molecule's physicochemical properties and bioavailability . Researchers utilize this compound and its derivatives in the development of fluorescent probes, coordination complexes, and in computational drug design studies to predict properties like druggability and ADMET profiles . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the available safety data sheets for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLFKSJQHVYFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Molecular Characterization and Structural Elucidation of 3 3 Chlorophenyl 5 Methylaniline and Its Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides detailed information about the molecular structure, bonding, and electronic environment of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this process.

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of 3-(3-Chlorophenyl)-5-methylaniline is expected to show distinct signals for the methyl, amine, and aromatic protons. The methyl group (–CH₃) protons would appear as a singlet in the upfield region, typically around 2.0–2.5 ppm. libretexts.org The amine (–NH₂) protons would also produce a broad singlet, with a chemical shift that can vary but is often found in the 3.5-4.5 ppm range. The aromatic protons on both rings will resonate in the downfield region, generally between 6.5 and 8.0 ppm, with their exact shifts and coupling patterns determined by the substitution pattern. libretexts.org Protons on the chlorophenyl ring are influenced by the electronegative chlorine atom, while protons on the methylaniline ring are affected by both the electron-donating methyl and amino groups.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The methyl carbon is expected at a high field (around 20-25 ppm). rsc.org The aromatic carbons will appear in the range of 110-150 ppm. Carbons directly bonded to the chlorine atom (C-Cl) and the nitrogen atom (C-N) will be significantly deshielded, appearing at the lower end of this range. rsc.org Quaternary carbons, those without any attached protons, will also be identifiable.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR Predictions

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ 2.2 - 2.5 Singlet
-NH₂ 3.5 - 4.5 Broad Singlet
Aromatic (C₆H₄Cl) 7.0 - 7.5 Multiplets
Aromatic (C₆H₃(CH₃)(NH₂)) 6.5 - 7.0 Multiplets
¹³C NMR Predictions
Carbon Type Predicted Chemical Shift (δ, ppm)
-CH₃ 20 - 25
Aromatic CH 115 - 135
Aromatic C-NH₂ 145 - 150
Aromatic C-CH₃ 138 - 142
Aromatic C-Cl 133 - 137

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to assign specific protons within each spin system.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 spectrum, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This confirms the presence and type of protonated carbons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal, providing unambiguous C-H assignments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. NOESY can be used to confirm the relative positions of substituents. For instance, a spatial correlation between the protons on one ring and the ortho-protons of the other ring could provide further evidence for the biphenyl (B1667301) structure. researchgate.net

Expected 2D NMR Correlations for this compound

2D NMR Technique Purpose Expected Key Correlations
COSY Shows ¹H-¹H coupling Correlations between adjacent aromatic protons on each ring.
DEPT-135 Differentiates C, CH, CH₂, CH₃ Positive signals for aromatic CH and CH₃; absence of CH₂ signals.
HSQC Shows direct ¹H-¹³C correlation Cross-peaks linking each aromatic proton to its carbon and methyl protons to the methyl carbon.
HMBC Shows long-range ¹H-¹³C correlation Cross-peaks between protons on one ring and the ipso-carbon of the other; methyl protons to ring carbons.

| NOESY | Shows through-space ¹H-¹H proximity | Correlations between protons on opposite rings that are spatially close. |

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of absorptions in the 1450-1600 cm⁻¹ range. The C-N stretching of the aromatic amine is expected around 1250-1350 cm⁻¹, and the C-Cl stretching vibration will produce a strong band in the fingerprint region, typically between 1000 and 1100 cm⁻¹. mdpi.comupdatepublishing.com

Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch 3300 - 3500 (two bands)
Aromatic C-H C-H Stretch 3000 - 3100
Methyl (-CH₃) C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Amine C-N Stretch 1250 - 1350

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the two substituted benzene (B151609) rings. These aromatic systems give rise to intense π→π* transitions. The presence of the chlorine atom (an auxochrome) and the amino and methyl groups (also auxochromes) will cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The extended conjugation across the biphenyl system further shifts the absorption to longer wavelengths. One would expect to observe strong absorption bands in the 200-400 nm range, characteristic of substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of a molecular formula. nih.gov

For this compound, the molecular formula is C₁₃H₁₂ClN. HRMS would be used to measure the exact mass of the molecular ion [M]⁺. The presence of chlorine is readily identified by its isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio for the [M]⁺ and [M+2]⁺ peaks, respectively. The measured exact mass would be compared to the theoretical (calculated) mass for C₁₃H₁₂ClN, and a match within a very small tolerance (typically < 5 ppm) confirms the molecular formula. The fragmentation pattern observed in the mass spectrum would further corroborate the structure, showing characteristic losses of groups such as Cl, CH₃, and NH₂. nih.gov

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₂ClN
Theoretical Exact Mass 217.0658 Da
Key Isotopic Peak [M+2]⁺ due to ³⁷Cl

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed a notable absence of experimental single-crystal X-ray diffraction data for the specific compound, this compound. Consequently, a detailed analysis of its absolute configuration, conformation, molecular geometry, and intermolecular interactions based on its unique crystal structure cannot be provided at this time.

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline state is exclusively achievable through single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of the material.

While crystallographic data for various substituted biphenyl and aniline (B41778) derivatives exist, extrapolating this information to predict the precise structural features of this compound would be speculative and lack the scientific rigor demanded by the user's request. The specific placement of the chloro and methyl substituents on the biphenyl framework will induce unique electronic and steric effects that significantly influence both the intramolecular conformation and the intermolecular packing in the solid state.

Therefore, to fulfill the detailed structural analysis as outlined, the synthesis and subsequent single-crystal X-ray diffraction study of this compound would be a necessary prerequisite. The resulting crystallographic information file (CIF) would contain the essential data to generate the requested tables and in-depth discussion.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

The absolute configuration and preferred conformation of this compound in the solid state remain undetermined due to the lack of experimental crystallographic data. Single-crystal X-ray diffraction is the definitive method for establishing the absolute structure of chiral molecules and for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

Without a solved crystal structure, any discussion on the specific dihedral angles between the phenyl rings, the planarity of the aniline moiety, and the orientation of the chloro and methyl substituents would be purely theoretical.

Analysis of Molecular Geometry and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

A detailed analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the network of intermolecular interactions, such as hydrogen bonding and crystal packing, for this compound cannot be conducted. This is because such an analysis is entirely dependent on the availability of its crystal structure data.

The nature of the intermolecular forces, which dictates the packing of molecules in the crystal lattice, is influenced by the functional groups present. In the case of this compound, one would anticipate the presence of N-H···N or N-H···π hydrogen bonds involving the amine group, as well as C-H···π and π-π stacking interactions between the aromatic rings. The chlorine atom could also participate in halogen bonding. However, the specific geometry and energetic contributions of these interactions are unknown.

To provide the requested detailed research findings and data tables, experimental determination of the crystal structure of this compound is essential.

Computational and Theoretical Chemistry Investigations of 3 3 Chlorophenyl 5 Methylaniline Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool in computational chemistry for studying organic molecules, providing a good balance between accuracy and computational cost. rdd.edu.iq DFT calculations can predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic features. For analogs of 3-(3-Chlorophenyl)-5-methylaniline, DFT studies are instrumental in understanding their fundamental chemical nature.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are frequently used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. acs.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. tandfonline.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is a measure of resistance to charge transfer, with harder molecules having a larger HOMO-LUMO gap. acs.org

In studies of substituted diphenylamines and related aniline (B41778) derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are commonly employed to determine these electronic properties. researchgate.netinpressco.com For analogs of this compound, the presence of an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl rings is expected to significantly influence the electron distribution, and consequently, the HOMO and LUMO energy levels. The HOMO is typically localized on the more electron-rich parts of the molecule, often the aniline ring, while the LUMO is found on the more electron-deficient regions.

Table 1: Representative Electronic Properties of an Analogous Substituted Piperidin-4-one Calculated using DFT

ParameterValueReference
HOMO Energy-6.45 eV aip.org
LUMO Energy-1.03 eV aip.org
Energy Gap (ΔE)5.42 eV researchgate.net
Hardness (η)2.71 eV researchgate.net

Note: The data presented is for 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, a structurally related compound, and serves as an illustrative example of the typical values obtained from DFT calculations for such systems. aip.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green and yellow areas represent regions of intermediate or near-zero potential. youtube.com

For analogs of this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the aniline group due to the lone pair of electrons, and also influenced by the electron-donating methyl group. The chloro-substituted phenyl ring, due to the electronegativity of the chlorine atom, would exhibit regions of positive potential (blue) around the hydrogen atoms and potentially near the chlorine atom itself, indicating sites for nucleophilic interaction. researchgate.netnih.gov MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of molecules. researchgate.net

Table 2: Representative Molecular Electrostatic Potential (MEP) Values for a Substituted Benzamide Analog

RegionPotential (kcal/mol)InterpretationReference
N-H Bonds+42.92 to +50.98Positive potential, favorable for hydrogen bond donation researchgate.net
Carbonyl Oxygen Atoms-34.63 to -42.22Negative potential, favorable for hydrogen bond acceptance researchgate.net

Note: The data is for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, illustrating typical MEP values for related functional groups. researchgate.net

DFT calculations are highly effective in predicting the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. Theoretical spectra, when compared with experimental data, can confirm the molecular structure and aid in the assignment of spectral bands.

For vibrational spectra, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) can calculate the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. researchgate.net In the case of this compound analogs, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the aromatic rings and methyl group, C-N stretching, and the C-Cl stretching vibration. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. chemrxiv.org The calculated chemical shifts for a related compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, have shown good correlation with experimental data. aip.org For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amine proton, and the methyl protons, with their chemical shifts influenced by the electronic environment created by the chloro and methyl substituents. The ¹³C NMR spectrum would similarly provide detailed information about the carbon skeleton.

Table 3: Representative Calculated Vibrational Frequencies for a Related Phenol Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Reference
O-H Stretch35803582 researchgate.net
C-H Stretch3080-31203075-3125 researchgate.net
C-C Stretch1600-16201605-1625 researchgate.net
C-Cl Stretch830832 researchgate.net

Note: Data is for 3-chloro-5-methoxyphenol, a structurally analogous compound, demonstrating the accuracy of DFT in predicting vibrational spectra. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and stability of molecules in different environments, such as in solution or in complex with a biological macromolecule. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the context of this compound analogs, molecular docking studies can be employed to predict how these compounds might bind to a specific biological target, for example, an enzyme active site. nih.govresearchgate.net The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a scoring function to estimate the binding affinity. mdpi.com

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net For instance, the aniline N-H group could act as a hydrogen bond donor, while the aromatic rings could engage in hydrophobic and π-stacking interactions. The chlorine atom might also participate in halogen bonding. By analyzing these predicted binding modes, researchers can rationalize the structure-activity relationships of a series of analogs and guide the design of new compounds with improved potency and selectivity. nih.govnih.gov

Table 4: Representative Molecular Docking Results for an Analogous Inhibitor

Target ProteinLigandBinding Energy (kcal/mol)Key InteractionsReference
Cyclin-Dependent Kinase 2 (CDK2)N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative-8.5 (example value)Hydrogen bonding, hydrophobic interactions nih.gov

Note: This table provides an illustrative example of the type of data obtained from molecular docking studies, based on findings for a related aniline derivative targeting a protein kinase. nih.gov The specific binding energy and interactions would be dependent on the target protein.

Assessment of Binding Affinities and Interactions with Biological Targets

A critical step in the development of new therapeutic agents is the evaluation of their binding affinity and interaction with specific biological targets. For diarylamine structures such as this compound, a prominent class of biological targets is the protein kinase family. researchgate.netforagerone.comnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Computational docking simulations are a powerful tool to predict the binding mode and affinity of a ligand to a target protein.

In a typical computational study, a library of this compound analogs would be docked into the ATP-binding site of a selected kinase, for instance, a receptor tyrosine kinase like HER2 or Mer tyrosine kinase, which have been identified as targets for other diarylamine inhibitors. researchgate.netforagerone.com The docking process predicts the most likely binding conformation of the ligand within the protein's active site and estimates the binding energy, which is a proxy for binding affinity.

A hypothetical data table summarizing the results of such a docking study is presented below. The binding energies are typically reported in kcal/mol, with more negative values indicating stronger predicted affinity.

Table 1: Predicted Binding Affinities of this compound Analogs with a Hypothetical Kinase Target

Compound Substituent R1 Substituent R2 Predicted Binding Energy (kcal/mol) Key Interactions
1 H H -8.5 Hydrogen bond with catalytic lysine, hydrophobic interactions
2 F H -8.8 Halogen bond with backbone carbonyl, enhanced hydrophobic interactions
3 OCH₃ H -8.2 Potential for additional hydrogen bonding, steric hindrance
4 H CF₃ -9.1 Strong electron-withdrawing effect enhancing pi-stacking

| 5 | Cl | NO₂ | -9.5 | Multiple polar interactions, strong electrostatic contributions |

This data is illustrative and intended to represent typical results from a computational docking study.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or a specific biological activity. uliege.benih.govmdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship between these descriptors and the observed activity. researchgate.net

For a series of this compound analogs, a QSRR model could be developed to predict their inhibitory activity against a particular enzyme or their rate of a specific chemical reaction. The molecular descriptors used in such a model can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

The development of a QSRR model typically involves the following steps:

Data Set Preparation: A series of analogs with known activities is selected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog.

Model Building: A statistical method is used to select the most relevant descriptors and build the mathematical model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSRR equation for the biological activity of this compound analogs might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HD_count + c

Where log(1/IC50) is the biological activity, logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), MW is the molecular weight, HD_count is the number of hydrogen bond donors, and c is a constant.

Table 2: Illustrative Data for a QSRR Study of this compound Analogs

Compound logP Molecular Weight ( g/mol ) Hydrogen Bond Donors Predicted Activity (log(1/IC50))
1 4.2 231.7 1 3.2
2 4.3 249.7 1 3.3
3 4.0 261.7 1 3.0
4 4.8 299.7 1 3.6

| 5 | 4.5 | 276.1 | 1 | 3.4 |

This data is for illustrative purposes to demonstrate the components of a QSRR model.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. fiveable.menumberanalytics.com In silico ADME prediction tools have become indispensable in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. ri.sescbdd.com These tools use a combination of rule-based systems (like Lipinski's rule of five) and predictive models based on large datasets of experimental data. nih.govresearchgate.netnih.gov

For this compound, an in silico ADME prediction would provide insights into its likely behavior in the body. This includes its potential for oral absorption, its distribution into various tissues, its metabolic stability, and its likely routes of excretion. A variety of online platforms and software packages are available for these predictions, such as ADMETlab and SwissADME. scbdd.com

The predicted ADME properties for this compound are summarized in the table below. These predictions are based on its chemical structure and are intended to guide further experimental studies.

Table 3: Predicted In Silico ADME Properties for this compound

ADME Property Predicted Value/Classification Interpretation
Absorption
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability High Indicates good potential for passive diffusion across the intestinal epithelium.
Distribution
Plasma Protein Binding High The compound is expected to bind extensively to plasma proteins.
Blood-Brain Barrier Permeation Yes The compound may be able to cross the blood-brain barrier.
Metabolism
CYP2D6 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
CYP3A4 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
Excretion
Total Clearance Low Suggests a relatively slow elimination from the body.

This data is illustrative and based on typical outputs from in silico ADME prediction tools.

Artificial Intelligence and Machine Learning in Retrosynthetic Analysis

Buchwald-Hartwig Amination: This would involve the palladium-catalyzed coupling of 3-chloro-5-methylaniline (B1314063) with 1-bromo-3-chlorobenzene.

Ullmann Condensation: This would involve the copper-catalyzed coupling of 3-chloro-5-methylaniline with 1-iodo-3-chlorobenzene.

Table 4: Compound Names Mentioned in this Article

Compound Number Compound Name
1 This compound
2 3-(3-Fluorophenyl)-5-methylaniline
3 3-(3-Methoxyphenyl)-5-methylaniline
4 3-(3-(Trifluoromethyl)phenyl)-5-methylaniline
5 3-(3-Chloro-5-nitrophenyl)-5-methylaniline
6 3-Chloro-5-methylaniline
7 1-Bromo-3-chlorobenzene

In Vitro Biological Activity and Mechanistic Elucidation of 3 3 Chlorophenyl 5 Methylaniline Derivatives

Antimicrobial Efficacy

Derivatives of 3-(3-Chlorophenyl)-5-methylaniline have been the subject of investigation for their potential as antimicrobial agents. These studies explore their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria, revealing a spectrum of activity that highlights their therapeutic potential.

The antibacterial potential of compounds structurally related to this compound has been evaluated. For instance, a series of novel 3-(5-amino-6(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2-arylquinazoline-4(3H)-ones were synthesized and tested for their in vitro antibacterial activity against twenty different strains of Gram-positive and Gram-negative bacteria. imedpub.com Among the synthesized compounds, those designated 3a and 3f demonstrated significant antimicrobial activity, comparable to the standard drug sulphamethoxazole. imedpub.com Notably, compound 3f, which incorporates a dichlorophenyl group, was identified as the most potent in the series against Helicobacter pylori, exhibiting a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. imedpub.com

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

Compound Target Organism MIC (μg/mL) Reference
Compound 3f H. pylori 25 imedpub.com

The investigation into aniline (B41778) derivatives extends to their efficacy against pathogenic fungi. A study on 1,3,5-triphenyl-2-pyrazoline derivatives, which share structural similarities, tested their activity against several fungal species. researchgate.net One of the most effective compounds was 1-phenyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, which showed a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against Candida parapsilosis. researchgate.net Other derivatives in the same series were potent against Candida albicans at a concentration of 50 μg/ml. researchgate.net Specifically, compounds IV and XV were effective against C. parapsilosis with a Minimum Fungicidal Concentration (MFC) of 50 μg/ml, while compounds IV, V, and XV showed both MIC and MFC values of 50 μg/ml against Candida pseudotropicalis. researchgate.net Furthermore, derivatives V, VII, IX, and XV were the most effective against Cryptococcus neoformans, with an MFC of 50 μg/ml. researchgate.net

Another study on substituted phenylthiazolyl 1,3,5-triazine derivatives also revealed notable antifungal properties. researchgate.net A derivative featuring a di-halogen phenyl amine fragment (3-chloro,4-phenyl amine) demonstrated significant activity. researchgate.net

Table 2: Antifungal Activity of 1,3,5-Triphenyl-2-Pyrazoline Derivatives

Compound Fungal Strain Activity Type Concentration (μg/mL)
1-phenyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline C. parapsilosis MIC 25
Compound IV, V, VII, X, XV C. albicans MIC 50
Compound IV, XV C. parapsilosis MFC 50
Compound IV, V, XV C. pseudotropicalis MIC & MFC 50

Derivatives containing the chlorophenylaniline scaffold have shown promise in the fight against tuberculosis. In a study of novel polycyclic amines, several compounds demonstrated significant antimycobacterial activity against a reporter strain of Mycobacterium tuberculosis H37Rv. nih.gov The Minimum Inhibitory Concentrations (MIC₉₉) for active compounds ranged from 9.6 μM to 82.2 µM. nih.gov The most potent among these served as a lead compound for further development. nih.gov Mechanistic studies suggested that the mode of action for the two most active compounds involved the inhibition of cell wall synthesis. nih.gov

Similarly, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized and tested for their in vitro activity against isoniazid-susceptible M. tuberculosis H37Rv and isoniazid-resistant clinical isolates. nih.gov Two compounds, 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole (2a) and 5-hydroxy-3-(4-methylphenyl)-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazole (B372694) (2d), were identified as the most active agents against susceptible M. tuberculosis and several resistant strains. nih.gov These compounds were found to inhibit the biosynthesis of mycolic acid. nih.gov

Table 3: Antimycobacterial Activity of Polycyclic Amine Derivatives against M. tuberculosis H37Rv

Compound MIC₉₉ (μM)
3 9.6 - 82.2
5 9.6 - 82.2
7 9.6 - 82.2
11 9.6 - 82.2
14 9.6 - 82.2

The potential of these derivatives to enhance the efficacy of existing antibiotics has also been explored. Research into polycyclic amine derivatives showed that certain compounds could act synergistically with conventional antibiotics. nih.gov Specifically, compounds 5 and 6 demonstrated synergistic activity with spectinomycin, a known substrate of the Rv1258c efflux pump in M. tuberculosis. nih.gov This finding suggests a possible mechanism of action involving the inhibition of bacterial efflux pumps, which are a common cause of antibiotic resistance. nih.gov By blocking these pumps, the derivatives may allow conventional antibiotics to accumulate within the bacterial cell to effective concentrations.

Anticancer and Antiproliferative Investigations in Cell Lines

Beyond their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies focus on their ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms.

A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated for their ability to target apoptotic pathways in cancer cells. nih.gov Structure-activity relationship (SAR) analysis highlighted that the presence of chlorophenyl, thiazole, and sulfonamide groups was important for enhancing cytotoxic effects against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. nih.gov

Several of these compounds were found to be potent inducers of apoptosis. They significantly decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov The upregulation of p53 suggests that these compounds may trigger the DNA damage response, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, certain derivatives were shown to induce DNA damage, as evidenced by an increase in comet tail length in the comet assay, which indicates the presence of DNA strand breaks. nih.gov These findings suggest that these 1,3,5-trisubstituted-1H-pyrazole derivatives can effectively target the Bcl-2 protein, activate apoptotic pathways, and cause genotoxic stress, making them promising candidates for further development as anticancer agents. nih.gov

Table 4: Compounds Mentioned in the Article

Compound Name
3-(5-amino-6(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2-arylquinazoline-4(3H)-one
Sulphamethoxazole
1-phenyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline
5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole
5-hydroxy-3-(4-methylphenyl)-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazole
Spectinomycin

Modulation of Cell Cycle Progression

Certain derivatives have been shown to influence the cell cycle, a critical process in cell proliferation. For instance, studies have demonstrated that some compounds can induce cell cycle arrest at the G2/M phase. This disruption of the normal cell cycle is a key mechanism in inhibiting the growth of cancer cells. The arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby halting their division and proliferation nih.govfrontiersin.orgmdpi.com.

The regulatory proteins of the G2/M phase, such as cyclin-dependent kinase 1 (CDK1) and cyclin B, are often targeted by these derivatives. A decrease in the levels of these proteins can lead to cell cycle arrest at the G2/M phase frontiersin.orgmdpi.com.

Selective Cytotoxicity Profiles

Derivatives of this compound have exhibited selective cytotoxic effects against a variety of human cancer cell lines. This indicates their potential as targeted anticancer agents.

Observed Cytotoxicity in Various Cancer Cell Lines:

Cell LineCancer TypeEfficacy
HeLa Cervical CancerModerate to high cytotoxicity observed in some studies.
HCT116 Colon CarcinomaSignificant cytotoxic effects have been reported, with some derivatives showing low IC50 values researchgate.netnih.govsemanticscholar.org.
MCF-7 Breast CancerSeveral derivatives have demonstrated potent activity against this cell line semanticscholar.orgresearchgate.netnih.gov.
Pancreatic Carcinoma Pancreatic CancerCertain derivatives have shown promising cytotoxic activity against pancreatic cancer cell lines nih.govelifesciences.org.

The selectivity of these compounds is a crucial aspect of their therapeutic potential, as it suggests they may be able to target cancer cells while minimizing damage to healthy cells. For example, one derivative showed strong cytotoxicity against HCT116 cells with an IC50 value of 1.13 ± 0.07 µg/mL, while exhibiting low toxicity to normal human kidney cells (HK-2) nih.gov.

Molecular Mechanisms Involving Caspase Activation

A key mechanism through which these derivatives induce cell death is apoptosis, or programmed cell death. This process is often mediated by a family of proteins called caspases.

Studies have shown that treatment with certain this compound derivatives leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 frontiersin.orgpolimi.it. The activation of caspase-3 is a critical step in the apoptotic pathway, leading to the cleavage of various cellular proteins and ultimately, cell death polimi.it. The increased expression of cleaved caspase-3 and cleaved caspase-9 provides evidence of apoptosis induction frontiersin.org.

Impact on Gene Expression Profiles

The biological activity of these derivatives also extends to the modulation of gene expression. Research has indicated that these compounds can alter the expression of genes involved in cancer development and progression.

Oncogenes and Tumor Suppressor Genes: Some derivatives have been shown to down-regulate the expression of oncogenes and up-regulate tumor suppressor proteins like p53 semanticscholar.org.

Cytokines: The expression of inflammatory cytokines, which can play a role in the tumor microenvironment, can also be affected. For instance, some derivatives have been observed to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 mdpi.com.

Enzyme Inhibition Studies

In addition to their anticancer activities, derivatives of this compound have been investigated for their ability to inhibit specific enzymes.

Kinase Inhibition (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. Several derivatives have been designed and synthesized as EGFR inhibitors researchgate.netnih.govmdpi.com. By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block its signaling pathway, thereby inhibiting tumor cell growth and inducing apoptosis mdpi.comamazonaws.com. Some derivatives have shown potent inhibitory activity against EGFR kinase, with IC50 values in the nanomolar range nih.govresearcher.life.

Glycosidase and Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion. Inhibition of these enzymes can be a therapeutic strategy for managing type 2 diabetes. Certain diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol, which share structural similarities with the core scaffold, have demonstrated inhibitory effects on both α-glucosidase and α-amylase nih.gov. The type of inhibition can be competitive, non-competitive, or mixed, depending on the specific compound and enzyme nih.govmdpi.com. Flavonoid-rich extracts have also shown significant inhibitory effects on these enzymes nih.gov.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a necessary precursor for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govmdpi.com DHFR inhibitors, also known as antifolates, function by blocking this vital metabolic step, thereby halting cell proliferation and leading to cell death. nih.gov

Compounds that act as DHFR inhibitors are structurally diverse and include classes like diaminoquinazolines and diaminopyrroloquinazolines. wikipedia.org The effectiveness of these inhibitors can be influenced by their structural features and lipid solubility, which can help overcome resistance mechanisms related to altered enzyme affinity or transport. nih.gov While specific studies focusing exclusively on this compound derivatives as DHFR inhibitors are not prominent, the general strategy of designing novel antifolates continues to be an active area of research. For example, analogs of the known DHFR inhibitor trimethoprim have been synthesized and shown to have potent inhibitory properties against human DHFR. mdpi.com

Viral Protease Inhibition (e.g., SARS-CoV-2 3CLpro, WNV NS2B-NS3)

Viral proteases are critical for viral replication, as they process viral polyproteins into functional individual proteins. This makes them attractive targets for antiviral drug development. frontiersin.org The 3C-like protease (3CLpro or Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a cysteine protease essential for its life cycle. nih.govscienceopen.com Inhibiting 3CLpro blocks the viral replication process, and because there are no similar human proteases, inhibitors can be highly specific with fewer side effects. nih.gov

The West Nile virus (WNV) NS2B-NS3 protease is another key flaviviral enzyme complex necessary for polyprotein processing. mdpi.com While research into broad-spectrum viral protease inhibitors is ongoing, specific data linking this compound derivatives to the inhibition of SARS-CoV-2 3CLpro or WNV NS2B-NS3 is not yet established. However, research on other scaffolds provides a basis for future investigation. For example, the drug candidate PF-00835231, a covalent cysteine protease inhibitor, was developed as a potent inhibitor of SARS-CoV 3CLpro and has been shown to be effective against SARS-CoV-2. scienceopen.com Similarly, various peptidomimetic inhibitors have been studied for their activity against the ZIKV NS2B-NS3 protease, a close relative of the WNV protease. mdpi.com

Antiviral Activity

Broad-Spectrum Antiviral Potential (e.g., Flaviviridae)

The Flaviviridae family includes numerous significant human pathogens such as Dengue virus (DENV), West Nile virus (WNV), Yellow Fever virus (YFV), and Zika virus (ZIKV). mdpi.commdpi.com The development of broad-spectrum antivirals that are effective against multiple flaviviruses is a major goal in infectious disease research. nih.gov

Compounds containing a chlorophenyl moiety have demonstrated promising antiflavivirus activity. A triaryl pyrazoline compound, {[5-(4-chloro-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-phenyl-methanone}, was found to inhibit not only WNV but also other flaviviruses like Dengue and Yellow Fever virus. nih.gov Its mechanism of action was determined to be the specific suppression of viral RNA synthesis. nih.gov Furthermore, novel quinoline derivatives have shown potent in vitro activity against Dengue virus serotype 2 (DENV2), appearing to act at an early stage of the viral life cycle by reducing the production of the viral envelope glycoprotein. mdpi.com The search for new therapies has also led to the evaluation of 1,2,4-triazine derivatives, some of which have shown promising YFV inhibition. bohrium.com These findings suggest that scaffolds incorporating a chlorophenyl group are viable starting points for the development of broad-spectrum antiviral agents against the Flaviviridae family.

Table 2: Antiviral Activity of Related Chlorophenyl-Containing Compounds

Compound Class Target Virus(es) Mechanism of Action
Triaryl Pyrazoline WNV, Dengue, YFV Inhibition of viral RNA synthesis. nih.gov
Quinoline Derivatives Dengue Virus Serotype 2 Reduction of viral envelope glycoprotein production. mdpi.com

Antioxidant Properties and Radical Scavenging Activity

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. nih.gov Excessive free radicals can cause oxidative stress, a condition linked to various diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential and is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govresearchgate.net

Derivatives containing a chlorophenyl group have been synthesized and evaluated for their antioxidant properties. In a study of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, several compounds exhibited significant antioxidant and antiradical activities, with some showing stronger activity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net Similarly, other studies on various heterocyclic derivatives have shown that the presence of certain structural motifs can confer notable DPPH radical scavenging activity. nih.govresearchgate.net For example, some N-arylalkyl amide derivatives of 3,4,5-trihydroxyphenylacetic acid were found to be more powerful radical scavengers than vitamin C. nih.gov These results indicate that the this compound scaffold could be a promising backbone for developing new antioxidant agents.

Table 3: Radical Scavenging Activity of Related Compounds

Compound Class Assay Result
3-(4-chlorophenyl)-1,2,4-triazole derivatives Antioxidant Activity (% inhibition) Up to 75% inhibition, comparable or superior to BHT (67.8%). researchgate.net
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives DPPH Scavenging Some derivatives showed good antioxidant activity. researchgate.net

Investigation of Molecular Targets and Signal Transduction Pathway Interference

Understanding how a compound interacts with cellular signaling pathways is crucial for elucidating its mechanism of action and therapeutic potential. researchgate.net The development and progression of diseases like cancer are often driven by aberrant signaling pathways, such as the Ras/Raf/MAPK and PI3K/AKT/mTOR pathways. elsevierpure.comnih.gov Molecularly targeted agents are designed to interfere with specific components of these pathways. nih.gov

While the specific interactions of this compound derivatives with signal transduction pathways are not yet fully characterized, research on related small molecules provides important insights. For instance, pyridinyl imidazole compounds have been shown to inhibit the canonical Wnt/β-catenin signaling pathway, a pathway implicated in both normal development and cancer. researchgate.net This inhibition was found to occur through a mechanism independent of p38 MAPK inhibition, suggesting that these molecules can have "off-target" effects that are therapeutically relevant. researchgate.net The investigation of how derivatives of this compound might modulate these and other critical cellular pathways represents an important direction for future research to fully understand their biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituent Position and Electronic Nature on Bioactivity

The type and position of substituents on the aniline (B41778) and phenyl rings of the 3-(3-Chlorophenyl)-5-methylaniline scaffold play a pivotal role in determining its biological activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's potency and selectivity.

Effects of Halogen Atoms (e.g., Chlorine, Fluorine, Bromine)

Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological properties. mdpi.com Their introduction can affect lipophilicity, metabolic stability, and binding affinity. mdpi.com

Increased Potency: Studies on various classes of compounds, including HIV-1 integrase inhibitors, have shown that the addition of halogen substituents to an aryl ring can enhance potency. nih.gov For instance, dihalo-substituted analogues often exhibit higher potency than their monohalo-substituted counterparts. nih.gov This enhancement is attributed to the ability of halogens to form favorable interactions within the hydrophobic pockets of target proteins. nih.gov

Lipophilicity and Binding Affinity: The substitution of hydrogen with halogens like fluorine and chlorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. mdpi.com This increased hydrophobicity can also lead to stronger binding with target proteins, as observed in studies with human serum albumin. researchgate.net

Selectivity: In some cases, halogen substitution can contribute to selectivity. For example, in a series of KV1.3 inhibitors, the presence of a 3-thiophene scaffold combined with a 2-methoxybenzamide (B150088) moiety was crucial for high selectivity. mdpi.com

Compound/AnalogModificationEffect on BioactivityReference
HIV-1 Integrase InhibitorsDihalo-substitution on benzyl (B1604629) ringHigher potency than monohalo-substituted compounds nih.gov
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one DerivativesHalogen substitution on benzene (B151609) ringIncreased binding affinity to human serum albumin researchgate.net
2-Deoxy-d-glucose AnalogsFluorinationMore potent cytotoxic effects in glioblastoma models mdpi.com

Role of Alkyl and Aryl Group Modifications

Modifications to the alkyl (methyl) and aryl (chlorophenyl) groups of this compound can significantly impact its bioactivity by altering its size, shape, and electronic distribution.

Alkyl Group Modifications: Alkyl groups, being hydrophobic, can influence a molecule's solubility, metabolic stability, and binding affinity. omicsonline.org For example, in triphenylphosphonium mitochondrial vectors, increasing the length of alkyl chains was found to enhance mitochondrial uptake. nih.gov

Aryl Group Modifications: Modifications to the aryl group, such as the introduction of substituents, can fine-tune the electronic properties and steric profile of the molecule. In a study of aniline analogues, derivatives of 4-(2-cyclohexylethoxy)aniline (B183823) were designed to inhibit Nrf2, a protein highly expressed in non-small cell lung cancer. researchgate.net

Compound/AnalogModificationEffect on BioactivityReference
Triphenylphosphonium Mitochondrial VectorsAlkyl chain extensionEnhanced mitochondrial uptake nih.gov
Aniline DerivativesIntroduction of a bulky anilino groupOptimum dual inhibition of certain kinases researchgate.net

Impact of Heterocyclic Substituents (e.g., Triazole Ring Modifications)

The introduction of heterocyclic rings is a common strategy in drug design to improve physicochemical properties and biological activity. nih.gov

Improved Potency and Selectivity: Heterocycles can act as bioisosteres for other functional groups, leading to enhanced potency and selectivity. nih.gov For instance, in a series of pyrazole (B372694) derivatives, the fusion of a pyrazole ring with other heterocyclic systems like triazine resulted in compounds with antiviral and antimicrobial activities. mdpi.com

Diverse Biological Activities: The versatility of heterocyclic chemistry allows for the creation of a wide range of derivatives with diverse biological activities. For example, pyrazole-containing compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com

Compound/AnalogModificationEffect on BioactivityReference
Pyrazole DerivativesFusion with a triazine ringAntiviral and antimicrobial activities mdpi.com
5-Aminopyrazole DerivativesStarting material for fused pyrazolesWide spectrum of biological activities mdpi.com

Scaffold Diversity and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering novel compounds with improved properties. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the core structure of a molecule with a different scaffold to explore new chemical space and identify compounds with better drug-like properties. nih.govresearchgate.net Analysis of kinase inhibitors has revealed a high degree of scaffold diversity, with many new inhibitors containing novel scaffolds. nih.gov

Bioisosteric Replacement: This strategy involves swapping a functional group with another that has similar biological properties. nih.govresearchgate.net This can be used to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net For example, heterocyclic scaffolds are often used as bioisosteric replacements for various functional groups. nih.gov

Design Principles for Enhancing Potency, Selectivity, and Metabolic Stability

The rational design of potent and selective drug candidates involves a multi-faceted approach.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein can guide the design of inhibitors with improved affinity and selectivity. nih.gov

Exploiting Electrostatic Interactions: Designing molecules that make favorable electrostatic interactions with the target protein while making unfavorable interactions with off-targets is a powerful strategy for achieving selectivity. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and pKa through the introduction of specific functional groups can enhance metabolic stability and bioavailability. mdpi.comomicsonline.org For instance, the introduction of fluorine atoms can increase metabolic stability. mdpi.com

Correlation between Computational Predictions and Experimental Bioactivity Data

Computational methods are increasingly used to predict the biological activity of small molecules, accelerating the drug discovery process. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate the structural properties of molecules with their biological activities. nih.gov These models can be used to predict the activity of new compounds and prioritize them for synthesis and testing.

Machine Learning and AI: Advances in machine learning and artificial intelligence are leading to more accurate predictive models for bioactivity. rsc.orgacs.org These models can learn from large datasets of compound-target interactions to predict the affinity of new molecules for a given target. nih.gov

Experimental Validation: It is crucial to experimentally validate the predictions made by computational models. Studies have shown that a combination of computational prediction and experimental testing can be a powerful approach for mapping drug-target interactions. nih.gov For example, a study that experimentally tested 100 computationally predicted compound-kinase pairs found a high correlation between the predicted and measured bioactivities. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Investigation

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of aniline (B41778) derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques employed for this class of compounds.

HPLC is a versatile and widely used technique for the analysis of polar and thermolabile compounds like aniline derivatives, as it often does not require derivatization. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses. rsc.org

Research into analogous compounds, such as other chlorinated and methylated anilines, provides a framework for developing methods for 3-(3-Chlorophenyl)-5-methylaniline. For instance, a study on aniline and its degradation products utilized RP-HPLC with a photodiode array (PDA) detector, testing various columns (C18, C8, and C4) and optimizing mobile phase composition, pH, and temperature. rsc.org For many primary aromatic amines (PAAs), liquid chromatography is the most common separation technique, often using C18 columns designed for basic compounds or employing ion-pair reagents to enhance retention. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, with the advantage of requiring minimal sample preparation through direct injection. researchgate.nettandfonline.com This method has proven effective for meta- and para-substituted chloroanilines. researchgate.nettandfonline.comd-nb.info Ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. A UHPLC-MS/MS method using a pentafluorophenylpropyl (PFPP) stationary phase has been successfully developed for the separation of a wide range of PAAs. nih.gov

Table 1: Examples of HPLC Conditions for Aniline Derivatives

Parameter Condition 1 Condition 2 Condition 3
Technique RP-HPLC-PDA rsc.org UHPLC-MS/MS nih.gov LC-MS/MS d-nb.info
Column C18, C8, or C4 Pentafluorophenylpropyl (PFPP) Not specified
Mobile Phase Acetonitrile/Methanol, Buffer Water and Acetonitrile (both with 0.1% acetic acid) Gradient of Water and Methanol:Acetonitrile (25:75) with 0.1% formic acid
Elution Gradient Gradient Gradient
Detector Photodiode Array (PDA) Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS)

| Analyte Class | Aniline & degradation products | Primary Aromatic Amines | Chlorinated & Methylated Anilines |

This table is generated based on data from sources rsc.orgnih.govd-nb.info.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS) or a selective detector like a nitrogen-phosphorus detector (NPD), is a powerful tool for the analysis of volatile and semi-volatile aniline derivatives. epa.govepa.gov The NPD offers excellent selectivity and sensitivity for nitrogen-containing compounds, minimizing the likelihood of false positives. epa.gov

The U.S. Environmental Protection Agency (EPA) has established methods for analyzing aniline derivatives in wastewater that involve solvent extraction, extract concentration, and subsequent analysis by GC-NPD. epa.gov For unambiguous identification, especially in unfamiliar samples, GC-MS is highly recommended. epa.gov Fused silica (B1680970) capillary columns, such as SE-54 and SE-30, are commonly used for these separations. epa.govepa.gov While primary columns like SE-54 provide good resolution for many compounds, alternate columns may be necessary to resolve co-eluting isomers, such as 3-chloroaniline (B41212) and 4-chloroaniline. epa.gov

Comparative studies have shown that GC-MS and GC-MS/MS methods provide results that deviate by less than 10% from each other for the quantification of aniline derivatives in groundwater. researchgate.nettandfonline.comd-nb.info

Table 2: Typical GC Conditions for Aniline Derivatives

Parameter Condition 1 (EPA Method) epa.gov Condition 2 researchgate.net
Technique GC-NPD GC-MS/MS
Column SE-54 Fused Silica Capillary Not specified
Carrier Gas Helium Not specified
Temperature Program Initial 80°C, ramped Start at 70°C (hold 1 min), ramp to 150°C at 3°C/min
Detector Nitrogen-Phosphorus Detector (NPD) Tandem Mass Spectrometry (MS/MS)
Sample Preparation Methylene (B1212753) chloride extraction, Florisil cleanup Liquid-liquid extraction

| Analyte Class | Aniline and selected derivatives | Chlorinated & Methylated Anilines |

This table is generated based on data from sources researchgate.netepa.gov.

Electrochemical Detection Techniques

Electrochemical detection offers a highly sensitive alternative to conventional spectrophotometric and mass spectrometric detectors for electroactive species like aniline derivatives. nih.gov Techniques such as capillary electrophoresis (CE) coupled with electrochemical detection have been used to achieve very low limits of detection (LOD), in the nanomolar range, for anilines. nih.gov

The development of electrochemical sensors, often based on molecularly imprinted polymers (MIPs), presents a promising avenue for the selective and sensitive detection of specific analytes. rsc.orgmdpi.com MIPs are polymers created with molecular-level cavities that are complementary in shape and functionality to the target analyte, providing high selectivity. rsc.org While research has focused on MIP sensors for related compounds like chlorophenols and chloramphenicol, the same principles can be applied to develop a sensor for this compound. rsc.orgmdpi.com Such a sensor would typically involve electropolymerizing a functional monomer in the presence of the template molecule (this compound) on an electrode surface. After removing the template, the polymer contains recognition sites that can selectively rebind the analyte, generating a measurable electrochemical signal. mdpi.com

Another advanced approach involves using polymeric indicators, such as poly(4-vinylpyridine) derivatives bearing redox-active metal complexes, which can significantly enhance detection sensitivity in electrochemical sensors. nih.gov

Method Development and Validation for Complex Sample Matrices

Analyzing this compound in complex matrices such as industrial wastewater, groundwater, or biological samples requires robust method development and thorough validation to ensure reliable results. d-nb.infoepa.gov The process begins with developing an effective sample preparation protocol to extract the analyte and remove interfering components. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.comepa.gov For instance, an established method for anilines in wastewater uses LLE with methylene chloride at a specific pH, followed by cleanup on a Florisil column. epa.gov

Method validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netrjptonline.org Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. rjptonline.org This is often confirmed using GC-MS. epa.gov

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. rsc.org For example, HPLC methods for aniline derivatives have shown linearity with correlation coefficients (r²) ranging from 0.9987 to 0.9999. rsc.org

Accuracy (Recovery): The closeness of the test results to the true value. This is often assessed by analyzing spiked samples. Recoveries for aniline derivatives in water and wastewater are generally expected to be 75% or better. epa.gov Studies have reported recoveries ranging from 85.3% to 101.35% for aromatic amines in various matrices. rsc.orgresearchgate.net

Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD). Analytical precision for anilines is typically in the range of 5-15% RSD, though modern HPLC methods can achieve RSDs between 0.31% and 1.62%. rsc.orgepa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. rsc.org

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org

Validation studies for related compounds in matrices like groundwater have shown that well-developed methods can produce quantification results with deviations of less than 15% from inter-laboratory comparison reference values. tandfonline.comd-nb.info

Emerging Applications and Research Directions

Application as Building Blocks in Pharmaceutical Synthesis

The biphenyl (B1667301) and chlorophenyl moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in drugs with diverse therapeutic actions. The 3-chlorophenyl group, in particular, is a key component in various pharmacologically active agents, including antidepressants and serotonin (B10506) receptor modulators. For instance, research into trazodone (B27368) analogues for treating depression has utilized 1-(3-chlorophenyl)piperazine (B195711) as a crucial starting material to target serotonin 5-HT1A and 5-HT7 receptors. nih.gov This highlights the importance of the 3-chlorophenyl unit in designing molecules that interact with specific neurological pathways. nih.gov

Furthermore, the broader class of biphenyl compounds is instrumental in developing enzyme inhibitors. Studies have shown that biphenyl derivatives can act as potent inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrase XIV (hCA XIV), which are targets for anti-diabetic and other therapeutic agents. nih.govacs.org The synthesis of these complex molecules often relies on building blocks that, like 3-(3-chlorophenyl)-5-methylaniline, provide a pre-formed biphenyl core that can be further functionalized. The presence of the amine group on the second ring offers a convenient handle for synthetic elaboration, allowing for the construction of a wide array of derivatives for screening and development. The synthesis of heterocyclic compounds such as pyrrol-3-ones, which exhibit a range of biological activities, also employs chlorophenyl-containing amines as key precursors. youtube.com

Utilization in Material Science for Polymers and Dyes

The rigid, aromatic structure of the biphenyl unit is a desirable feature in material science, imparting thermal stability and unique optical properties. Biphenyl moieties are known mesogens, capable of forming liquid crystalline phases, which are fundamental to technologies like liquid crystal displays (LCDs). nih.govwikipedia.org Polymers incorporating biphenyl groups can exhibit properties such as shape memory and high affinity for specific molecules, making them suitable for applications in molecular recognition and environmental remediation. nih.gov

The amine functionality in this compound suggests its potential as a monomer for creating advanced polymers. Polyamides and polyimides derived from biphenylamines can possess high thermal stability and excellent mechanical properties. For example, novel polyimides synthesized from diamines containing triarylamine moieties have been developed as effective hole-injecting and transporting layers in Organic Light-Emitting Devices (OLEDs). researchgate.net

Moreover, the biphenylamine structure is a common scaffold for synthetic dyes. The amino group can be readily diazotized and coupled with other aromatic compounds to produce azo dyes, which are widely used for coloring textiles like polyester. researchgate.netontosight.ai The extended π-conjugated system of the biphenyl core, which can be further extended through chemical modification, is responsible for the absorption of light in the visible spectrum. Research on triphenylamine-based dyes, which share a similar structural element, has demonstrated their effectiveness in dye-sensitized solar cells (DSCs), where they act as light-harvesting molecules. nih.govacs.org This suggests that derivatives of this compound could be explored for applications in next-generation solar energy technologies.

Development as Biochemical Probes for Enzyme and Receptor Studies

Understanding the intricate workings of biological systems at a molecular level requires sophisticated tools. Biochemical probes are molecules designed to interact with specific enzymes or receptors to visualize, quantify, or modulate their activity. The development of such probes often starts with a scaffold known to bind to the target of interest.

Given the prevalence of the biphenyl and chlorophenyl motifs in enzyme inhibitors and receptor ligands, this compound represents a valuable starting point for creating new biochemical probes. nih.govnih.gov By attaching a reporter group—such as a fluorescent tag or a radioactive isotope—to the core structure, researchers can create probes for use in a variety of assays. nih.gov These probes could be used in techniques like fluorescence lifetime imaging microscopy (FLIM) or positron emission tomography (PET) to study enzyme activity and receptor distribution in real-time within cells or living organisms. nih.govcgohlke.com For example, biphenyl-based sulfonamides have been successfully used to probe the active site of carbonic anhydrase isoforms, providing crucial insights into the molecular basis of their function and inhibition. acs.org The development of probes from a this compound scaffold could similarly advance the study of various biological targets, aiding in the elucidation of disease mechanisms and the screening of new drug candidates.

Integration of Artificial Intelligence in Drug Discovery and Design

Modern AI techniques, including machine learning and deep learning, are employed to:

Identify New Targets: AI programs can sift through immense volumes of patents, scientific literature, and clinical trial data to pinpoint proteins or biological pathways that could be targeted to treat a disease.

Design Novel Molecules: Generative AI models can design entirely new chemical structures de novo that are optimized to bind to a specific target. An AI could propose modifications to the this compound scaffold to enhance its potency and selectivity.

Predict Properties: AI can forecast the physicochemical and pharmacological properties of a potential drug candidate, such as its solubility, bioavailability, and potential toxicity, long before it is ever synthesized in a lab. nih.gov This allows researchers to prioritize the most promising compounds, saving significant time and resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.